molecular formula C12H14ClNO B181279 1-(4-Chlorophenyl)cyclopentanecarboxamide CAS No. 84833-61-4

1-(4-Chlorophenyl)cyclopentanecarboxamide

Cat. No. B181279
CAS RN: 84833-61-4
M. Wt: 223.7 g/mol
InChI Key: VNFVJAGKRQIORD-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)cyclopentanecarboxamide (commonly referred to as 4-CPCC) is an organic compound with a molecular formula of C11H12ClNO2. It is a colorless solid that is soluble in water and ethanol. 4-CPCC is a cyclic amide and is used in scientific research as a tool to investigate the roles of cyclic amide compounds in various biochemical processes.

Scientific Research Applications

Introduction to Chlorophenyl Compounds
Chlorophenyl compounds, such as 1-(4-Chlorophenyl)cyclopentanecarboxamide, have been studied for various scientific and environmental applications. These compounds are known for their role in chemical and thermal processes, including their significance as precursors to dioxins in Municipal Solid Waste Incineration (MSWI). Research has shown a correlation between Chlorophenols (CP) and other potential precursors, highlighting the complex pathways through which these compounds are transformed in environmental and industrial settings (Peng et al., 2016).

Environmental Impact and Degradation
Chlorophenols are not only products of incomplete combustion but are also generated through several pathways, including oxidative conversion or hydrolysis of chlorobenzene and de novo synthesis from a carbonaceous matrix. These processes underscore the environmental persistence and transformation of chlorophenyl compounds, necessitating a deeper understanding of their degradation mechanisms. Studies have demonstrated the efficiency of Zero Valent Iron (ZVI) and bimetallic systems in dechlorinating CPs, offering insights into remediation strategies for these persistent pollutants (Gunawardana et al., 2011).

Toxicity and Human Health Implications
The toxicity of chlorophenyl compounds to both aquatic life and humans has been a concern. These compounds can exert toxic effects through various mechanisms, including oxidative stress and endocrine disruption. For example, Triclosan, a compound related to chlorophenyls, has been shown to have antimicrobial properties but also poses risks due to its potential as an endocrine disruptor and its ability to induce antibiotic resistance (Bedoux et al., 2012). Additionally, the toxicity of chlorophenols in fish has been extensively reviewed, highlighting the environmental and health impacts of these compounds across different species (Ge et al., 2017).

properties

IUPAC Name

1-(4-chlorophenyl)cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFVJAGKRQIORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30524845
Record name 1-(4-Chlorophenyl)cyclopentane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30524845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)cyclopentanecarboxamide

CAS RN

84833-61-4
Record name 1-(4-Chlorophenyl)cyclopentane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30524845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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